tert-butyl 2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that features a tert-butyl group, a hydroxy-iodophenyl moiety, and a tetrahydrothieno[2,3-c]pyridine core
Preparation Methods
The synthesis of TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Tetrahydrothieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxy-Iodophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the iodine atom and subsequent hydroxylation.
Attachment of the Tert-Butyl Group: This can be done through alkylation reactions using tert-butyl halides under basic conditions.
Final Coupling Reactions: The final step involves coupling the various fragments together under suitable conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium azide (NaN3) to form an azide derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxy-iodophenyl group may interact with enzymes or receptors, while the tetrahydrothieno[2,3-c]pyridine core may facilitate binding to specific sites. The tert-butyl group can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds include those with related structural features, such as:
TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-BROMOPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE: This compound has a bromine atom instead of iodine.
TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-CHLOROPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE: This compound has a chlorine atom instead of iodine.
The uniqueness of TERT-BUTYL 2-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the iodine atom, which can impart distinct reactivity and biological activity.
Properties
Molecular Formula |
C20H23IN2O3S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H23IN2O3S/c1-20(2,3)26-19(25)17-14-7-8-23(4)11-16(14)27-18(17)22-10-12-9-13(21)5-6-15(12)24/h5-6,9-10,24H,7-8,11H2,1-4H3/b22-10+ |
InChI Key |
SHABMJKYKATVBU-LSHDLFTRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)/N=C/C3=C(C=CC(=C3)I)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)N=CC3=C(C=CC(=C3)I)O |
Origin of Product |
United States |
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